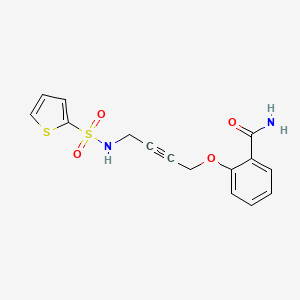
2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, 4-(thiophene-2-sulfonamido)benzoic acid has a molecular weight of 283.33 and a melting point of 166-167 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Application in Ocular Disease Treatment
Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the compound , have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. Among these derivatives, compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown significant ocular hypotensive activity, making them candidates for clinical evaluation in the treatment of glaucoma (Graham et al., 1989).
2. Fluorescent Probe for Thiophenols Discrimination
A reaction-based fluorescent probe, using similar structural components including a sulfonamide group, has been developed for the selective discrimination of thiophenols over aliphaticthiols. This design is significant in chemical, biological, and environmental sciences for detecting relevant toxic benzenethiols and biologically active aliphatic thiols. The probe, which features high sensitivity and selectivity, has been successfully applied in water samples, demonstrating its potential for environmental and biological sciences (Wang et al., 2012).
3. Inhibitors of Carbonic Anhydrases
Compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and similar aromatic sulfonamides have been assayed as inhibitors of various carbonic anhydrase (CA) isoenzymes. These compounds showed nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential use in medical applications targeting carbonic anhydrases (Supuran et al., 2013).
4. Cancer Treatment Strategies
Benzo[b]thiophene sulfonamide derivatives have been investigated for their interactions with carbonic anhydrase isozymes, some of which are involved in tumorigenesis. These derivatives demonstrated inhibition of tumor-associated isozymes, suggesting their potential role in developing novel therapeutic strategies for cancer management (Innocenti et al., 2005).
5. Corrosion Inhibition
A study has demonstrated the use of a sulfur-containing Schiff base (similar in structure to the compound ) as an efficient corrosion inhibitor for mild steel in acidic solutions. This showcases the potential application of such compounds in industrial settings to protect metals from corrosion (Tezcan et al., 2018).
Wirkmechanismus
Biochemical Pathways
Thiophene derivatives, which are part of the compound’s structure, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. , it is plausible that this compound could have similar effects
Safety and Hazards
The safety and hazards of thiophene derivatives can also vary widely. For example, 4-(thiophene-2-sulfonamido)benzoic acid has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interactions of this compound with these biomolecules can lead to significant biochemical effects, making it a valuable compound for research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in biochemical pathways, making the compound a valuable tool for studying metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s efficacy and safety in potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound’s structure allows it to be directed to specific compartments or organelles within cells. This targeting can be influenced by post-translational modifications and other cellular signals, affecting the compound’s biological activity .
Eigenschaften
IUPAC Name |
2-[4-(thiophen-2-ylsulfonylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c16-15(18)12-6-1-2-7-13(12)21-10-4-3-9-17-23(19,20)14-8-5-11-22-14/h1-2,5-8,11,17H,9-10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVPKMQPRKNZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2955745.png)

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)

![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)
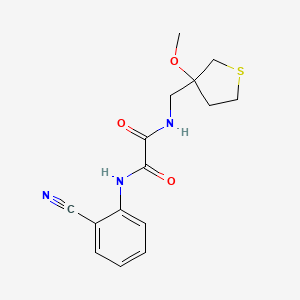

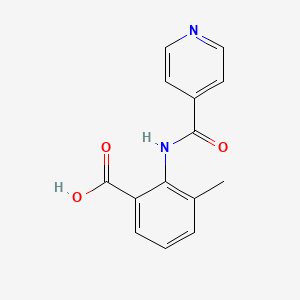
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)
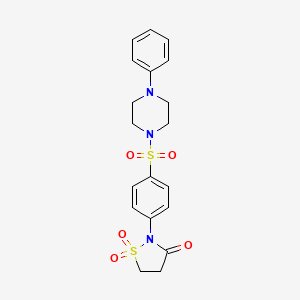
![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)
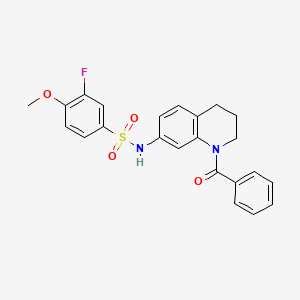
![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)
